molecular formula C9H14N2OS B2820956 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one CAS No. 90565-62-1

2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one

Cat. No. B2820956
CAS RN: 90565-62-1
M. Wt: 198.28
InChI Key: CYBMUFLMBPLLND-UHFFFAOYSA-N
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Description

“2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one” is a chemical compound with the formula C9H14N2OS . It is a complex organic compound that falls under the category of heterocyclic compounds .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of extensive research . Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . The detailed synthetic routes are not available in the search results.

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis Techniques : 2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one derivatives have been synthesized using catalyst-free methods. For instance, nitrogen-containing spiro heterocycles like 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones have been produced via double Michael addition reactions, confirming the potential of 2-Thioxo-1,3-diazaspiro compounds in organic synthesis (Aggarwal et al., 2014).

  • Structural Confirmation and Photophysical Studies : The structures of such compounds have been confirmed through various techniques like ultraviolet, infrared, NMR, and mass analysis. Photophysical studies have also been conducted, analyzing solvent effects on the spectral properties of these compounds (Aggarwal & Khurana, 2015).

Application in Heterocyclic Chemistry

  • Spirocyclic Compound Synthesis : Research has shown efficient synthesis methods for spirocyclic compounds involving 2-Thioxo-1,3-diazaspiro derivatives. For example, the synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, which are novel spiroheterocycles, has been reported, highlighting the versatility of 2-Thioxo-1,3-diazaspiro compounds in heterocyclic chemistry (Ahmed et al., 2005).

  • Potential Biological Activity : There is evidence suggesting that derivatives of 1,9-diazaspiro[5.5]undecanes, which include 2-Thioxo-1,3-diazaspiro compounds, may have biological activities. These compounds could be used for treating various disorders, such as obesity, pain, and cardiovascular diseases, demonstrating the potential medicinal application of these chemical structures (Blanco‐Ania et al., 2017).

Green Chemistry and Medicinal Applications

  • Eco-Friendly Synthesis : Efforts have been made to develop green and efficient protocols for synthesizing Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile. These processes, emphasizing environmentally benign procedures, have shown high yields and short reaction times, indicating the role of 2-Thioxo-1,3-diazaspiro compounds in sustainable chemistry (Abdel-Mohsen & Hussein, 2014).

  • Biological and Pharmacological Research : The derivatives of this compound have shown potential as pharmacological agents. For example, the compound LXM-10, a spirocyclopiperazinium salt compound derived from this class, has demonstrated significant antinociceptive effects in mice, indicating its potential in pain management (Yue et al., 2007).

properties

IUPAC Name

2-sulfanylidene-1,3-diazaspiro[4.6]undecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-7-9(11-8(13)10-7)5-3-1-2-4-6-9/h1-6H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBMUFLMBPLLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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